1-[(Methylcarbamoyl)amino]cyclopentane-1-carboxylic acid
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Overview
Description
1-[(Methylcarbamoyl)amino]cyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C8H14N2O3 and a molecular weight of 186.21 g/mol . This compound is known for its unique structure, which includes a cyclopentane ring substituted with a methylcarbamoyl group and a carboxylic acid group. It is used in various research applications, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of 1-[(Methylcarbamoyl)amino]cyclopentane-1-carboxylic acid typically involves the following steps:
Cyclopentane Derivative Preparation: The starting material is a cyclopentane derivative, which undergoes a series of reactions to introduce the desired functional groups.
Methylcarbamoylation: The cyclopentane derivative is reacted with methyl isocyanate under controlled conditions to introduce the methylcarbamoyl group.
Carboxylation: The resulting intermediate is then subjected to carboxylation reactions to introduce the carboxylic acid group.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-[(Methylcarbamoyl)amino]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures and pressures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(Methylcarbamoyl)amino]cyclopentane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Methylcarbamoyl)amino]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
1-[(Methylcarbamoyl)amino]cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
1-[(Ethylcarbamoyl)amino]cyclopentane-1-carboxylic acid: This compound has an ethyl group instead of a methyl group, leading to different chemical and biological properties.
1-[(Propylcarbamoyl)amino]cyclopentane-1-carboxylic acid: The presence of a propyl group introduces further variations in reactivity and applications.
1-[(Butylcarbamoyl)amino]cyclopentane-1-carboxylic acid: The butyl group provides additional steric effects, influencing the compound’s interactions and stability.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(methylcarbamoylamino)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-9-7(13)10-8(6(11)12)4-2-3-5-8/h2-5H2,1H3,(H,11,12)(H2,9,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPACNWSZHPURF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1(CCCC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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